ヒペロシド

概要

説明

ヒペロサイドは、オトギリソウ属、サンザシ属、およびイヌタデ属などのさまざまな植物に見られます . ヒペロサイドは、抗酸化、抗炎症、抗癌などの多様な薬理学的特性で知られています .

2. 製法

合成経路と反応条件: ヒペロサイドは、ベンゾイル化、加水分解、配糖体縮合、脱保護などの化学反応を介して、ルチンから合成することができます . 合成経路には、ヒドロキシル基の保護、選択的グリコシル化、それに続く脱保護が含まれ、ヒペロサイドが生成されます。

工業生産方法: ヒペロサイドの工業生産は、多くの場合、植物源からの抽出を伴います。抽出プロセスには、溶媒抽出、精製、結晶化が含まれます。 休止細胞発酵やリサイクルなどの高度な技術が、ヒペロサイドの収率を高めるために用いられています .

3. 化学反応解析

反応の種類: ヒペロサイドは、酸化、還元、置換などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: ヒペロサイドは、過酸化水素または過マンガン酸カリウムなどの試薬を用いて、酸性または塩基性条件下で酸化することができます。

還元: ヒペロサイドの還元は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。

置換: 置換反応は、ヒペロサイドの官能基を、通常は求核剤または求電子剤を用いて制御された条件下で置換する反応です。

主要な生成物: これらの反応から生成される主要な生成物には、ヒペロサイドの酸化誘導体、還元型、置換アナログが含まれます .

4. 科学研究への応用

ヒペロサイドは、幅広い科学研究への応用を持っています。

化学: ヒペロサイドは、植物抽出物中のフラボノイドの同定および定量のために、分析化学における基準化合物として使用されます。

生物学: アポトーシス、細胞周期調節、シグナル伝達などの細胞プロセスにおける役割について研究されています。

医学: ヒペロサイドは、癌、心臓血管疾患、糖尿病、神経変性疾患などのさまざまな疾患に対する潜在的な治療効果を示しています

科学的研究の応用

Anticancer Applications

Hyperoside has demonstrated promising anticancer properties across various studies:

- Mechanisms of Action : Research indicates that hyperoside induces autophagy and apoptosis in non-small cell lung cancer cells by inhibiting the Akt/mTOR signaling pathway. In vitro studies on A549 cells showed that hyperoside increased autophagosome formation and decreased cell viability in a dose-dependent manner .

- Specific Cancer Types : Hyperoside has been studied for its effects on several cancers, including breast cancer, liver cancer, and lung cancer. It has been shown to suppress tumor growth and enhance apoptosis in these models .

Cardiovascular Protection

Hyperoside exhibits protective effects on cardiovascular health:

- Ischemic Injury : In models of myocardial ischemia/reperfusion injury, hyperoside has been found to protect cardiomyocytes from oxidative stress. It activates the ERK signaling pathway, which is crucial for cell survival during ischemic events .

- Vascular Health : Hyperoside also shows promise in preventing atherosclerosis by inhibiting vascular smooth muscle cell proliferation through the oxidized low-density lipoprotein receptor pathway .

Neuroprotective Effects

The neuroprotective properties of hyperoside are well-documented:

- Alzheimer's Disease : Hyperoside protects neurons from amyloid-beta-induced toxicity via the PI3K/Akt signaling pathway. This suggests potential therapeutic applications for neurodegenerative diseases .

- Oxidative Stress : Studies indicate that hyperoside can mitigate neuronal damage caused by oxidative stress, making it a candidate for treating conditions like stroke and other ischemic injuries .

Anti-inflammatory and Antioxidant Properties

Hyperoside is recognized for its anti-inflammatory and antioxidant capabilities:

- Oxidative Stress Management : It regulates pathways involved in oxidative stress responses, such as the Nrf2 signaling pathway, enhancing cellular defenses against oxidative damage .

- Inflammatory Diseases : Hyperoside has shown efficacy in reducing inflammation associated with various diseases by inhibiting pro-inflammatory cytokines and mediators like HMGB1 .

Summary of Key Findings

作用機序

ヒペロサイドは、複数の分子標的と経路を通じて効果を発揮します。

抗酸化活性: フリーラジカルを捕捉し、抗酸化酵素をアップレギュレートすることで、酸化ストレスを軽減します。

抗炎症活性: ヒペロサイドは、核因子κBやマイトジェン活性化プロテインキナーゼなどのシグナル伝達経路を調節することで、プロ炎症性サイトカインやメディエーターの産生を阻害します.

抗癌活性: カスパーゼを活性化し、細胞周期タンパク質の発現を調節することで、癌細胞におけるアポトーシスと細胞周期停止を誘導します.

6. 類似化合物の比較

ヒペロサイドは、ケルセチン、ルチン、イソケルシトリンなどの他のフラボノール配糖体と比較されます。

ケルセチン: ヒペロサイドとケルセチンはどちらも、類似の抗酸化作用と抗炎症作用を示します。

ルチン: ルチンはケルセチンの別の配糖体ですが、異なる糖部分を持っています。

イソケルシトリン: イソケルシトリンはケルセチン-3-O-グルコシドであり、ヒペロサイドとは結合している糖の種類が異なります。

ヒペロサイドの独特の構造と多様な薬理学的特性は、科学研究と治療応用において貴重な化合物となっています。

生化学分析

Biochemical Properties

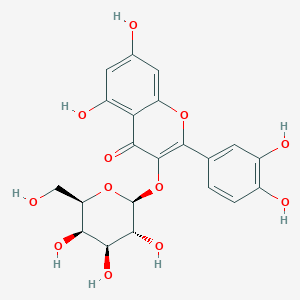

Hyperoside is an important natural product and belongs to flavonol glycosides . The oxygen atom at position 3 of quercetin is combined with a sugar group via a β-glucosidic bond

Cellular Effects

Hyperoside has been shown to have a variety of effects on cells. For instance, it has been found to suppress the proliferation of bladder cancer cells in vitro and in vivo . Moreover, hyperoside can induce cell cycle arrest and cause apoptosis of a few bladder cancer cells . In another study, hyperoside was found to protect against oxidative stress-mediated photoreceptor degeneration .

Molecular Mechanism

The molecular mechanism of hyperoside is complex and involves multiple signaling pathways. For example, it has been shown to induce the overexpression of EGFR, Ras, and Fas proteins, which affects a variety of synergistic and antagonistic downstream signaling pathways, including MAPKs and Akt . These interactions contribute to its anticancer effects in bladder cancer cells .

Temporal Effects in Laboratory Settings

The effects of hyperoside over time in laboratory settings are still being studied. It has been shown that hyperoside can protect against photooxidative stress-induced photoreceptor morphological, functional, and ultrastructural degeneration .

Dosage Effects in Animal Models

The effects of hyperoside at different dosages in animal models are still being explored. It has been shown to inhibit the proliferation of bladder cancer cells in animal models .

Metabolic Pathways

The metabolic pathways that hyperoside is involved in are still being studied. It has been suggested that hyperoside exerts its anti-cancer and organ-protective functions through the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) and nuclear factor E2-related factor 2 (Nrf2)/haem oxygenase-1 (HO-1) pathways .

Subcellular Localization

The subcellular localization of hyperoside and its effects on activity or function are still being studied. It has been suggested that hyperoside may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: Hyperoside can be synthesized from rutin through a series of chemical reactions, including benzoylation, hydrolysis, glycoside condensation, and deprotection . The synthetic route involves the protection of hydroxyl groups, selective glycosylation, and subsequent deprotection to yield hyperoside.

Industrial Production Methods: Industrial production of hyperoside often involves extraction from plant sources. The extraction process includes solvent extraction, purification, and crystallization. Advanced techniques such as resting cell fermentation and recycling have been employed to increase the yield of hyperoside .

化学反応の分析

Types of Reactions: Hyperoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Hyperoside can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction of hyperoside can be achieved using reducing agents such as sodium borohydride.

Substitution: Substitution reactions involve the replacement of functional groups in hyperoside, often using nucleophiles or electrophiles under controlled conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of hyperoside .

類似化合物との比較

Hyperoside is compared with other flavonol glycosides such as quercetin, rutin, and isoquercitrin:

Quercetin: Both hyperoside and quercetin exhibit similar antioxidant and anti-inflammatory properties.

Rutin: Rutin is another glycoside of quercetin but with a different sugar moiety.

Isoquercitrin: Isoquercitrin is quercetin-3-O-glucoside, differing from hyperoside in the type of sugar attached.

Hyperoside’s unique structure and diverse pharmacological properties make it a valuable compound for scientific research and therapeutic applications.

生物活性

Hyperoside, a flavonoid glycoside predominantly found in plants such as Hypericum perforatum (St. John's Wort), exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article provides a detailed overview of the biological activity of hyperoside, supported by various research findings and case studies.

Chemical Structure and Properties

Hyperoside (chemical formula: C21H20O12) is characterized by its flavonoid structure, which contributes to its diverse pharmacological effects. Its molecular structure includes a quercetin aglycone linked to a glucose molecule, enhancing its solubility and bioavailability.

Antioxidant Activity

Hyperoside has been extensively studied for its antioxidant properties. It protects cells from oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.

- Mechanisms of Action : Hyperoside activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) . In vitro studies have demonstrated that hyperoside reduces intracellular ROS levels in various cell types, including human umbilical vein endothelial cells and fibroblasts .

- Case Studies : In a study involving carbon tetrachloride-induced liver damage in rats, hyperoside significantly reduced oxidative stress markers and histopathological alterations in the liver . Another study showed that hyperoside protected human lens epithelial cells from hydrogen peroxide-induced oxidative damage by inducing HO-1 expression .

Anti-Inflammatory Effects

Hyperoside exhibits notable anti-inflammatory properties by modulating inflammatory pathways.

- Mechanisms : It downregulates pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 while upregulating anti-inflammatory molecules through the activation of SIRT1 and Wnt/β-Catenin signaling pathways .

- Research Findings : In murine neuronal HT22 cells exposed to lipopolysaccharides (LPS), hyperoside significantly reduced inflammation markers and enhanced cellular defense mechanisms .

Anticancer Activity

The anticancer effects of hyperoside have garnered significant attention in recent research.

- Mechanisms : Hyperoside induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and regulation of Bcl-2 family proteins. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer, and bladder cancer cells .

- Case Studies : In vitro studies demonstrated that hyperoside treatment led to increased apoptosis in MCF-7 breast cancer cells, characterized by elevated levels of pro-apoptotic proteins Bax and cleaved caspase-3 . In vivo studies using mouse models revealed that hyperoside significantly reduced tumor volumes in subcutaneous homotransplant models .

Neuroprotective Effects

Hyperoside has been investigated for its neuroprotective properties against neurodegenerative diseases.

- Mechanisms : It protects neuronal cells from oxidative stress-induced apoptosis by activating Nrf2 and enhancing antioxidant enzyme expression .

- Research Findings : Studies indicate that hyperoside can alleviate neuroinflammation and improve cognitive functions in animal models of Alzheimer’s disease by reducing oxidative stress markers .

Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Antioxidant | Nrf2 activation, ROS scavenging | Reduces oxidative stress in various cell types |

| Anti-inflammatory | Cytokine modulation, SIRT1 activation | Decreases inflammatory markers in neuronal models |

| Anticancer | Apoptosis induction via caspase activation | Reduces tumor growth in breast and bladder cancer |

| Neuroprotective | Protection against oxidative stress | Improves cognitive function in neurodegenerative models |

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15+,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSQVDMCBVZWGM-DTGCRPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028789 | |

| Record name | Quercetin 3-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quercetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

482-36-0 | |

| Record name | Hyperoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hyperoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin 3-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-3-(β-D-galactopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPEROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O1CR18L82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quercetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 - 233 °C | |

| Record name | Quercetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of hyperoside?

A1: Hyperoside has been shown to interact with a variety of molecular targets, contributing to its pleiotropic effects. These include:

- Enzymes: Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOXs) [, ], cyclooxygenases (COXs) [], and various cytochrome P450 enzymes [].

- Signaling pathways: Nrf2/HO-1 [, , ], Wnt/β-catenin [], SIRT1/NF-κB [], JNK/Keap1 [], PI3K/Akt [], and ROS-ERK [].

- Receptors: High-affinity β2-adrenergic receptors [].

Q2: How does hyperoside modulate oxidative stress?

A2: Hyperoside demonstrates potent antioxidant activity through several mechanisms:

- Direct ROS scavenging: Hyperoside can directly neutralize reactive oxygen species (ROS) [, ].

- Enhancing antioxidant enzyme activity: It upregulates the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) [, , , ].

- Activating the Nrf2 pathway: Hyperoside activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes such as heme oxygenase-1 (HO-1) [, , ].

Q3: How does hyperoside influence apoptosis?

A3: Hyperoside has been shown to both induce and inhibit apoptosis depending on the cell type and context.

- Induction of apoptosis: In cancer cells, hyperoside can induce apoptosis via both the death receptor and mitochondria-mediated pathways. This involves modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP) [].

- Inhibition of apoptosis: In normal cells exposed to injury, hyperoside can protect against apoptosis by reducing oxidative stress, activating pro-survival pathways like PI3K/Akt, and inhibiting inflammatory signaling [, , ].

Q4: How does hyperoside impact inflammation?

A4: Hyperoside exerts anti-inflammatory effects through several mechanisms:

- Inhibiting NF-κB signaling: It suppresses the activation of NF-κB, a key transcription factor involved in inflammation, thereby reducing the expression of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α [, , , , ].

- Modulating TLR4 signaling: Hyperoside can interfere with the TLR4/Myd88/NF-κB signaling pathway, further contributing to its anti-inflammatory effects [].

Q5: What is the role of hyperoside in mitochondrial function?

A5: Hyperoside has been shown to protect against mitochondrial dysfunction induced by various insults.

- Preserving mitochondrial membrane potential: It prevents the loss of mitochondrial membrane potential, a key indicator of mitochondrial health [, ].

- Inhibiting mitochondrial fission: Hyperoside can suppress excessive mitochondrial fission, a process often associated with cellular damage and apoptosis [].

Q6: What is the molecular formula and weight of hyperoside?

A6: The molecular formula of hyperoside is C21H20O12, and its molecular weight is 464.38 g/mol.

Q7: What are the key spectroscopic characteristics of hyperoside?

A7: Hyperoside can be characterized using various spectroscopic techniques:

Q8: What is known about the stability of hyperoside?

A8: Hyperoside's stability is influenced by various factors, including temperature, pH, and light exposure. It has shown good stability during analytical procedures [, ].

Q9: Does hyperoside possess any known catalytic properties?

A9: While hyperoside is not typically considered a catalyst, its interactions with certain enzymes, such as cytochrome P450 enzymes, might influence their catalytic activity []. Further research is needed to explore any potential catalytic properties of hyperoside itself.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of hyperoside?

A10:

- Absorption: Hyperoside exhibits pH-dependent absorption in the intestines [].

- Distribution: It distributes widely in the body, as evidenced by its detection in various tissues, including the plasma, urine, and feces [].

- Metabolism: Hyperoside undergoes extensive metabolism, primarily via methylation, sulfation, and glucuronidation [, ].

- Excretion: It is mainly excreted in the urine as metabolites [, ].

Q11: What in vitro models have been used to study the effects of hyperoside?

A11: Various cell lines have been used to investigate the effects of hyperoside:

- Cancer cells: HT-29 colon cancer cells [], SW579 thyroid squamous cell carcinoma cells [], MCF-7 and 4T1 breast cancer cells [], and bladder cancer cells [].

- Other cell types: H9c2 rat cardiomyoblasts [], Caco-2 human intestinal epithelial cells [], HK-2 human proximal tubular cells [], HT22 hippocampal neuronal cells [], primary human melanocytes [], GC-2 mouse spermatocytes [], and 3T3-L1 pre-adipocytes [].

Q12: What in vivo models have been used to study the effects of hyperoside?

A12: Several animal models have been employed to investigate the effects of hyperoside:

- Rodent models: Mouse models of diabetic nephropathy [], periodontitis [], cerebral ischemia-reperfusion injury [], carbon tetrachloride-induced liver fibrosis [], and cyclophosphamide-induced oligoasthenozoospermia [].

- Other animal models: Rat models of doxorubicin-induced cardiotoxicity [] and beagle dog models for pharmacokinetic studies [, ].

Q13: What analytical methods are commonly used to study hyperoside?

A13: Several techniques are employed for the analysis of hyperoside:

- High-Performance Liquid Chromatography (HPLC): Commonly used for separation, identification, and quantification of hyperoside in various matrices [, , , , ].

- Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the detection and quantification of hyperoside and its metabolites [, , ].

- Thin-Layer Chromatography (TLC): A rapid and cost-effective method for the qualitative analysis of hyperoside [].

- Spectroscopic techniques: UV-Vis, IR, and NMR are valuable for structural characterization and quantification [, ].

- Electrochemical sensors: Molecularly imprinted electrochemical sensors have been developed for highly selective recognition and detection of trace hyperoside [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。